

Independent Validation of Published In-Vitro Studies on Evogliptin Tartrate: A Comparative Guide

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Compound of Interest

Compound Name: *Evogliptin tartrate*

Cat. No.: *B601472*

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This guide provides an independent validation and objective comparison of the in-vitro performance of **Evogliptin tartrate** against other commercially available Dipeptidyl Peptidase-4 (DPP-4) inhibitors: Sitagliptin, Vildagliptin, and Linagliptin. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key experimental data from published studies to facilitate informed decisions and further research.

Comparative Analysis of In-Vitro DPP-4 Inhibition

Evogliptin tartrate demonstrates potent and highly selective inhibition of the DPP-4 enzyme in in-vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Evogliptin and its key competitors, providing a quantitative comparison of their potency. Lower IC₅₀ values are indicative of greater potency.

DPP-4 Inhibitor	IC ₅₀ (nM) for DPP-4 Inhibition	Reference(s)
Evogliptin	0.9	[1][2]
Sitagliptin	18, 19	[3][4][5]
Vildagliptin	34, 62 (Ki: 3)	[3][4][5][6][7]
Linagliptin	0.14, 1	[3][4][5][7][8]

Note: The variability in reported IC50 values for the same compound can be attributed to differences in experimental conditions across various studies.

Selectivity Profile Against Related Peptidases

A critical aspect of a DPP-4 inhibitor's profile is its selectivity for the target enzyme over other closely related proteases, such as DPP-8 and DPP-9, to minimize off-target effects. Evogliptin exhibits a high degree of selectivity. The table below compares the selectivity of the four DPP-4 inhibitors.

DPP-4 Inhibitor	Selectivity for DPP-4 over DPP-8	Selectivity for DPP-4 over DPP-9	Reference(s)
Evogliptin	>6,000-fold	>6,000-fold	[1]
Sitagliptin	>2,600-fold (Ki: 33,780 nM)	>2,600-fold (Ki: 55,142 nM)	[9]
Vildagliptin	400-fold (Ki: 810 nM)	20-fold (Ki: 97 nM)	[6] [10]
Linagliptin	>10,000-fold	>10,000-fold	[3] [5] [11]

Experimental Protocols

The following section details a representative methodology for a key in-vitro experiment used to determine the inhibitory activity of compounds against the DPP-4 enzyme.

In-Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Materials:

- Recombinant Human DPP-4 Enzyme
- Fluorogenic Substrate (e.g., Gly-Pro-AMC)
- Assay Buffer (e.g., Tris-HCl, pH 7.5)

- Test Compounds (Evogliptin, Sitagliptin, etc.) dissolved in DMSO
- 96-well black microplate
- Fluorescence microplate reader

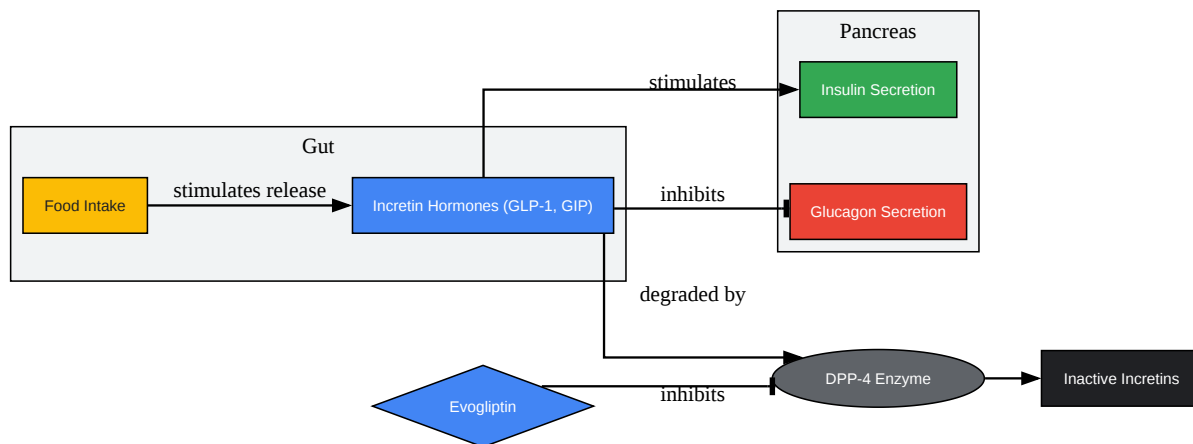
Procedure:

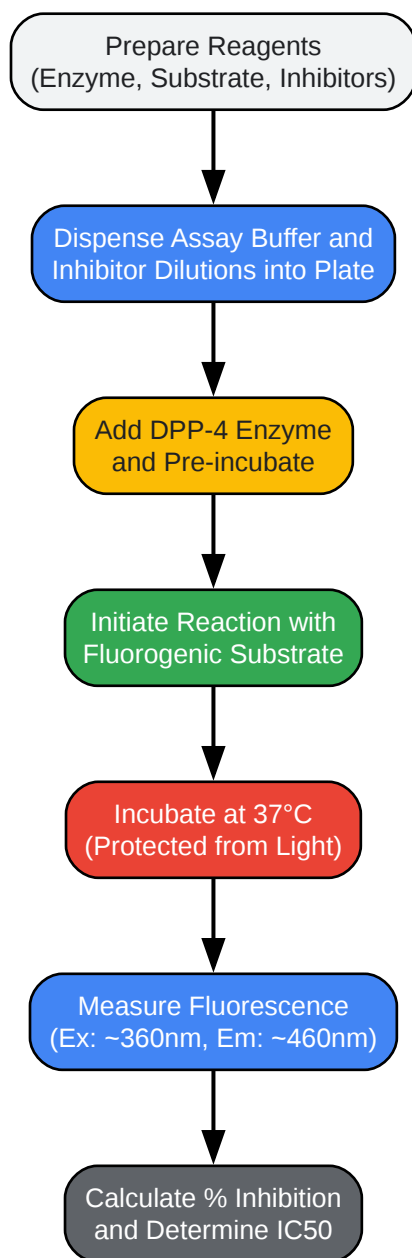
- Reagent Preparation:
 - Prepare a stock solution of the test compound in DMSO.
 - Create a series of dilutions of the test compound in the assay buffer.
 - Dilute the recombinant human DPP-4 enzyme to a working concentration in the assay buffer.
 - Prepare the fluorogenic substrate solution in the assay buffer.
- Assay Reaction:
 - To the wells of a 96-well microplate, add the assay buffer.
 - Add the diluted test compound solutions to the respective wells.
 - Include control wells: a positive control with a known DPP-4 inhibitor (e.g., Sitagliptin) and a negative control with DMSO (vehicle).
 - Initiate the enzymatic reaction by adding the diluted DPP-4 enzyme solution to all wells.
 - Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
- Substrate Addition and Measurement:
 - Following the pre-incubation, add the fluorogenic substrate solution to all wells to start the reaction.
 - Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

- Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- Data Analysis:
 - The percentage of DPP-4 inhibition is calculated using the following formula: % Inhibition = $[1 - (\text{Fluorescence of test well} - \text{Fluorescence of blank}) / (\text{Fluorescence of negative control} - \text{Fluorescence of blank})] \times 100$
 - The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of DPP-4 Inhibition





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